3-Pentadecylphenol

Descripción

Historical Context and Discovery of 3-Pentadecylphenol

The history of this compound is not marked by a singular discovery event but is rather intertwined with the industrial and chemical exploration of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut processing industry. jkuat.ac.keresearchgate.net CNSL was identified as a rich, natural source of phenolic compounds, primarily anacardic acid, cardol, and cardanol (B1251761). insightsociety.org Cardanol itself is a mixture of phenols with a C15 alkyl chain at the meta position, differing in the degree of unsaturation in the side chain. nih.govgoogle.com this compound, also known as hydrogenated cardanol, was identified as the fully saturated derivative obtainable from this natural mixture. google.comgoogle.com Its characterization became significant as hydrogenation offered a method to convert the variable mixture of natural cardanols into a single, consistent chemical compound for use as a chemical intermediate and in various industrial applications. mdpi.comdcmsme.gov.in

Natural Occurrence and Biosynthesis Pathways of this compound

This compound and related long-chain alkylphenols are found in a variety of plants, where they are believed to be products of secondary metabolism. The biosynthesis of phenolic lipids generally involves the polyketide pathway, utilizing fatty acyl-CoA starter units and malonyl-CoA extender units. nih.govnih.gov

The primary and most commercially significant source of this compound precursors is Cashew Nut Shell Liquid (CNSL). researchgate.net CNSL is a dark, viscous liquid contained within the honeycomb structure of the cashew nutshell. dcmsme.gov.in Natural CNSL, obtained through cold solvent extraction, is primarily composed of anacardic acids (~90%) and cardols (~10%). jkuat.ac.ke However, the more common "technical CNSL" is produced by heat extraction, which causes the decarboxylation of anacardic acids to form cardanol. journal7publish.com Cardanol is therefore the main constituent of technical CNSL and is itself a mixture of 3-alkylphenols with C15 side chains of varying saturation. nih.gov this compound is the specific component where this C15 side chain is fully saturated. researchgate.net

Table 1: Major Phenolic Components of Cashew Nut Shell Liquid (CNSL)

| Compound | Chemical Name | Typical Occurrence |

|---|---|---|

| Anacardic Acid | 6-Pentadecylsalicylic Acid | Major component of natural (cold-extracted) CNSL |

| Cardanol | This compound (saturated and unsaturated) | Major component of technical (heat-extracted) CNSL |

This table summarizes the primary phenolic constituents found in Cashew Nut Shell Liquid.

Beyond cashews, this compound and structurally similar compounds have been identified in other plant species:

Alocasia species : Ethanol extracts from the rhizome of Alocasia macrorrhiza have been found to contain this compound among other lipid contents. frontiersin.orgnih.gov

Ginkgo (Ginkgo biloba) : The leaves of the Ginkgo tree are a source of various alkylphenols, including compounds structurally related to this compound, often referred to as ginkgols. researchgate.netnih.gov These are 3-alkylphenols with side chains of varying lengths (C13 to C17) and degrees of unsaturation. nih.gov

Lacquer Tree (Toxicodendron vernicifluum) : The sap of the lacquer tree contains urushiol, which is the basis for traditional lacquer. wikipedia.orgcaroliencuyvers.bewikipedia.org Urushiol is a mixture of catechols (dihydroxybenzenes), not phenols, with C15 and C17 alkyl and alkenyl side chains. wikipedia.orgmanupropria-pens.ch The primary component is 3-pentadecylcatechol, which is structurally distinct from this compound due to the presence of a second hydroxyl group on the aromatic ring. wikipedia.org

The isolation of this compound is a multi-step process that begins with its precursor, cardanol, from CNSL.

Extraction and Conversion : Technical CNSL, rich in cardanol, is typically obtained by heating the cashew nut shells. journal7publish.com The cardanol can then be separated from other components like cardol and polymeric materials through vacuum distillation. mdpi.com

Purification : After the synthesis of this compound via hydrogenation (see section 1.3.1), purification is necessary. Common laboratory and industrial methods include column chromatography using silica (B1680970) gel and recrystallization from solvents like methanol. tandfonline.comtandfonline.com Flash column chromatography has been described as a sustainable and cost-effective method for purifying cardanol fractions on a gram scale. mdpi.com For hydrogenated cardanol derivatives, recrystallization has been shown to be an eco-friendly alternative to chromatography, significantly reducing solvent usage while achieving high purity. tandfonline.comtandfonline.com

Synthetic Routes and Chemical Modifications of this compound

The primary synthetic route to this compound involves the chemical modification of naturally derived cardanol.

The conversion of the cardanol mixture into the single compound this compound is achieved through catalytic hydrogenation. mdpi.com This chemical process saturates the one to three double bonds present in the C15 alkenyl side chains of the various cardanol constituents. nih.govmdpi.com The reaction yields this compound, a white, waxy solid, which is more stable and consistent for use as a chemical feedstock than the original liquid cardanol mixture. google.com

The reaction is typically carried out in the presence of a metal catalyst. Various catalysts have been shown to be effective, with outcomes depending on the specific metal used and the reaction conditions. For example, catalysts like 5% Palladium on carbon (Pd/C) and 5% Rhodium on carbon (Rh/C) have been used to selectively produce this compound with high yields. nih.gov

Table 2: Catalytic Hydrogenation of Cardanol

| Catalyst | Product(s) | Yield of this compound | Reference |

|---|---|---|---|

| 5% Pd/C | This compound | 93% | nih.gov |

| 5% Ru/C | This compound | 93% | nih.gov |

| 10% Pd/C | This compound, 3-Pentadecylcyclohexan-1-one | 64% | nih.gov |

This table presents results from studies on the catalytic hydrogenation of cardanol, showing the selectivity of different catalysts for producing this compound.

Synthesis of Derivatives

The core structure of this compound serves as a foundation for the synthesis of various derivatives, modifying its properties for different applications. Key examples include the introduction of hydroxymethyl and phenoxy groups.

2-(Hydroxymethyl)-3-pentadecylphenol

The synthesis of 2-(Hydroxymethyl)-3-pentadecylphenol involves the introduction of a hydroxymethyl group (-CH₂OH) onto the phenol (B47542) ring, ortho to the existing hydroxyl group. A general and effective method for the hydroxymethylation of phenols is the reaction with formaldehyde (HCHO) under specific catalytic conditions. Resol resins, for instance, are synthesized through the condensation reaction of phenol and an excess of formaldehyde under alkaline catalysis, which results in the formation of reactive methylol (-CH₂OH) groups on the phenol ring researchgate.net. A similar principle can be applied to this compound. The reaction would typically proceed by treating this compound with formaldehyde in the presence of a base catalyst. The phenolic hydroxyl group activates the ortho and para positions for electrophilic substitution, leading to the formation of the hydroxymethyl derivative.

Another synthetic approach involves a formylation reaction followed by reduction. Formylation of phenols can be achieved using various methods to introduce an aldehyde group (-CHO), which is subsequently reduced to a hydroxymethyl group. orgsyn.org

4-(4-hydroxyphenoxy)-3-pentadecylphenol

The synthesis of 4-(4-hydroxyphenoxy)-3-pentadecylphenol requires the formation of a diaryl ether linkage. A common and established method for this type of synthesis is the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

In a potential synthetic route to 4-(4-hydroxyphenoxy)-3-pentadecylphenol, this compound could be reacted with a suitably protected 4-halophenol (such as 4-methoxyphenol, followed by deprotection). The Ullmann reaction is a key step in forming the ether bond between the two aromatic rings nih.gov. An alternative strategy involves the PhIO-mediated oxidation of a 2-aryloxybenzamide precursor to generate a 2-(4-hydroxyphenoxy)benzamide scaffold, highlighting modern methods for creating such linkages nih.gov. A similar diaryl ether synthesis involves refluxing a methoxy-phenoxy precursor with hydrobromic acid in acetic acid to cleave the methyl ether and yield the final hydroxyphenoxy product prepchem.com.

Strategies for Enhancing Solubility and Reactivity

Due to its long alkyl chain, this compound is a lipophilic molecule with low solubility in aqueous media. Various strategies are employed to enhance its solubility and modify its reactivity.

Amphiphilic Nature and Aggregation : this compound is an amphiphilic molecule, possessing both a hydrophilic phenolic head and a long hydrophobic alkyl tail. This dual nature allows it to form aggregates, such as micelles, in aqueous solutions nih.gov. In binary water/methanol mixtures, these aggregates exhibit ordering and cooperative effects nih.gov. This self-aggregation behavior is a key factor in its dispersibility in certain media. Furthermore, its derivatives are also known to have amphiphilic characteristics researchgate.net.

Incorporation into Bilayers : The amphiphilic character of this compound allows it to be incorporated into liposomal membranes and phospholipid bilayers nih.govresearchgate.net. Studies have shown that it can be mixed with phospholipids like DPPC (dipalmitoylphosphatidylcholine) to form liposomes, altering the phase transition temperature and ordering of the bilayer nih.govresearchgate.net.

Derivatization and Polymerization : Chemical modification of the phenolic group is a primary strategy to alter solubility and reactivity. For example, this compound can be used as a starting monomer for the synthesis of new polymers. A new aromatic diamine, 4-pentadecylbenzene-1,3-diamine, has been synthesized from this compound and used to create a series of novel polyimides. These polyimides, containing the long pentadecyl side chain, were found to be soluble in various organic solvents like chloroform, m-cresol, and NMP researchgate.net.

Use as a Compatibilizer : this compound can act as a compatibilizer in polymer blends. In composites of polyamide 10,12 (PA10,12) and polyolefin elastomer (POE), the addition of this compound was shown to blur the interface between the two polymers. This effect is attributed to the formation of intermolecular hydrogen bonds between the phenolic hydroxyl group of PDP and the polyamide matrix, which enhances compatibility and improves the mechanical properties of the composite material mdpi.com.

The table below summarizes key physical and chemical properties related to the solubility and reactivity of this compound.

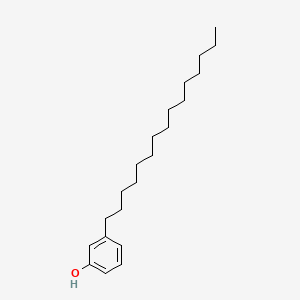

| Property | Value / Description |

| Molecular Formula | C₂₁H₃₆O nist.gov |

| Molecular Weight | 304.5 g/mol nih.gov |

| Physical Description | Solid nih.gov |

| Melting Point | 54.5 °C nih.gov |

| Amphiphilic Character | Possesses a hydrophilic phenolic head and a long hydrophobic pentadecyl tail, enabling incorporation into membranes and self-aggregation. nih.govresearchgate.net |

| Hydrogen Bonding | The phenolic hydroxyl group can act as a hydrogen bond donor, enabling interactions with polymers like polyamides. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-pentadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFIPECGHSYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060108 | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-24-6 | |

| Record name | Hydrogenated cardanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentadecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentadecylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pentadecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTADECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54.5 °C | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Analytical Characterization of 3 Pentadecylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information, allowing for the complete structural assignment of 3-Pentadecylphenol.

¹H NMR spectroscopy reveals the different types of protons present in this compound and their electronic environments. The spectrum is characterized by signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain.

Aromatic Protons: Protons attached to the benzene (B151609) ring typically resonate in the δ 6.5–7.3 ppm range. The specific splitting patterns (doublets, multiplets) provide information about the substitution pattern on the aromatic ring. For instance, signals around δ 6.43 ppm (doublet) and δ 6.38-6.30 ppm (multiplet) have been observed, indicative of protons on a substituted benzene ring mdpi.comrsc.org.

Phenolic Hydroxyl Proton (-OH): The proton of the phenolic hydroxyl group usually appears as a singlet, often in the δ 4.6–8.2 ppm range, depending on the solvent and concentration. In DMSO-d6, it has been reported at δ 8.21 ppm rsc.org, while in other solvents, it might appear around δ 4.68 and 4.66 ppm researchgate.net.

Aliphatic Protons: The long pentadecyl chain (CH₃(CH₂)₁₄-) contributes significantly to the ¹H NMR spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring (benzylic protons) typically resonate around δ 2.3–2.5 ppm mdpi.comrsc.org. The remaining methylene protons of the long chain appear as a complex multiplet in the δ 1.20–1.50 ppm region, with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.85 ppm mdpi.comrsc.orgsigmaaldrich.com.

Table 2.1.1: ¹H NMR Spectral Data for this compound (Representative Values)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 6.43 - 7.30 | d, m | ~3-4H | Protons on the benzene ring |

| Phenolic OH | 4.66 - 8.21 | s | 1H | Hydroxyl proton |

| Benzylic CH₂ | 2.33 - 2.52 | t | 2H | Methylene adjacent to the aromatic ring |

| Alkyl CH₂ (chain) | 1.20 - 1.50 | m | ~24H | Methylene groups of the pentadecyl chain |

| Terminal CH₃ | 0.85 - 0.88 | t | 3H | Methyl group of the pentadecyl chain |

¹³C NMR spectroscopy provides information about the carbon backbone of this compound. The spectrum reveals distinct signals for the aromatic carbons and the carbons of the aliphatic chain.

Aromatic Carbons: The carbon atom bearing the hydroxyl group typically resonates around δ 153–155 ppm. Other aromatic carbons appear in the δ 113–141 ppm range mdpi.com.

Aliphatic Carbons: The carbon atom directly attached to the aromatic ring (benzylic carbon) resonates around δ 29.6 ppm mdpi.com. The remaining methylene carbons of the long pentadecyl chain are observed in the δ 14–33 ppm range, with the terminal methyl carbon appearing at the lower end of this range mdpi.com.

Table 2.1.2: ¹³C NMR Spectral Data for this compound (Representative Values)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C-OH (Aromatic) | 153.2 - 154.7 | Carbon bearing the hydroxyl group |

| Other Aromatic Carbons | 113.3 - 141.5 | Other carbons of the benzene ring |

| Benzylic CH₂ | 29.6 | Methylene adjacent to the aromatic ring |

| Alkyl CH₂ (chain) | 14.1 - 33.1 | Methylene groups of the pentadecyl chain |

| Terminal CH₃ | ~14.1 | Methyl group of the pentadecyl chain |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

FTIR analysis of this compound confirms the presence of key functional groups.

O-H Stretching: A broad absorption band in the region of 3200–3500 cm⁻¹ is indicative of the phenolic hydroxyl group, often broadened due to hydrogen bonding libretexts.orgspecac.com.

C-H Stretching (Aliphatic): The long pentadecyl chain exhibits characteristic C-H stretching vibrations. Asymmetric and symmetric stretching of the methylene groups (-CH₂-) are observed in the regions of 2924 cm⁻¹ and 2863 cm⁻¹, respectively mdpi.comrsc.org. The methyl group (-CH₃) also contributes to C-H stretching bands.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the range of 3100–3000 cm⁻¹ libretexts.org.

C=C Stretching (Aromatic Ring): The aromatic ring structure is indicated by C=C stretching vibrations, usually found in the range of 1600–1400 cm⁻¹ libretexts.org.

C-O Stretching: The C-O stretching vibration associated with the phenolic hydroxyl group is typically observed in the fingerprint region, around 1208 cm⁻¹ rsc.org. For modified phenolic resins, C-O group bands of the hydroxymethyl group have been reported around 1015 cm⁻¹, 1152 cm⁻¹, and 1111 cm⁻¹ mdpi.com.

Alkyl Bending: Alkyl bending vibrations, such as CH₂ scissoring, are observed around 1457 cm⁻¹ mdpi.com.

Table 2.2.1: FTIR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Intensity | Assignment |

| 3200–3500 | O-H stretch (Phenolic) | Broad, Strong | Hydroxyl group |

| 3100–3000 | C-H stretch (Aromatic) | Medium | Aromatic ring C-H bonds |

| 2924 | CH₂ stretch (asymmetric) | Strong | Methylene groups of the pentadecyl chain |

| 2863 | CH₂ stretch (symmetric) | Strong | Methylene groups of the pentadecyl chain |

| 1600–1400 | C=C stretch (Aromatic) | Medium | Aromatic ring |

| 1457 | CH₂ bend (scissoring) | Medium | Methylene groups of the pentadecyl chain |

| 1208 | C-O stretch | Medium | Phenolic hydroxyl group |

ATR-IR spectroscopy is particularly useful for studying the interaction of molecules with surfaces or membranes, as it allows for direct analysis of samples in their native state or in contact with a reflective element. Studies involving this compound and lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), have utilized ATR-IR to probe molecular interactions.

These studies have indicated that this compound can form strong intermolecular hydrogen bonds with the phosphate (B84403) groups of phospholipids. Analysis of bands related to CH₂ stretching and C=O stretching vibrations in DPPC bilayers showed that PDP influences both the hydrophobic and hydrophilic regions of the liposome (B1194612) bilayer nih.govnih.gov. Specifically, the interaction of the phenolic hydroxyl group with phospholipid phosphate groups has been identified as a key interaction mechanism within membranes nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation patterns, which aid in structural confirmation.

Molecular Ion: The molecular weight of this compound (C₂₁H₃₆O) is approximately 304.51 g/mol sigmaaldrich.comscbt.com. In electron ionization (EI) mass spectrometry, a molecular ion peak (M⁺) at m/z 304 is expected, though its intensity can vary.

Fragmentation: The fragmentation pattern of this compound is influenced by the presence of the long alkyl chain and the phenolic group. Common fragmentation pathways for phenols and long-chain alkanes can be anticipated.

Alpha-Cleavage: Cleavage of the bond adjacent to the aromatic ring or the hydroxyl group can occur. For instance, loss of a methyl radical (M-15) or other fragments from the alkyl chain is possible.

Alkyl Chain Fragmentation: The long pentadecyl chain can undergo fragmentation via alpha-cleavage or other radical-induced cleavages, leading to a series of peaks spaced by 14 mass units (corresponding to CH₂ groups) gentechscientific.comlibretexts.org.

Loss of Water: Phenols can sometimes undergo loss of water (M-18) under certain ionization conditions.

Table 2.3: Key Mass Spectrometric Data for this compound

| Ion Type | m/z Value (approx.) | Description |

| Molecular Ion | 304 | [M]⁺, indicating the molecular weight of C₂₁H₃₆O |

| Fragment Ion | Varies | Resulting from cleavage of the alkyl chain (e.g., loss of CH₂n+1) |

| Fragment Ion | Varies | Resulting from cleavage adjacent to the aromatic ring or hydroxyl group |

Compound List

this compound (PDP)

1,2-Dipalmitoylphosphatidylcholine (DPPC)

Gas Chromatography-Mass Spectrometry (GC-MS) for Bioactive Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying organic compounds, including this compound, particularly when analyzing its presence as a bioactive component in natural extracts or as a reference standard.

GC-MS has been employed to identify this compound as a significant constituent in various natural sources. For instance, it was identified as the major component (44.91%) in the fixed oil extracted from the barks of Spondias tuberosa academicjournals.org. In this application, the mass spectra obtained from the GC-MS analysis are compared with equipment databases for compound identification academicjournals.org. Furthermore, this compound serves as a crucial reference standard in GC-MS analyses for determining its presence as a bioactive compound in botanical samples, such as the rhizome of Aplotaxis auriculata chemicalbook.comsigmaaldrich.comchemicalbook.inchemicalbook.com. The technique is also instrumental in characterizing complex mixtures like cardanol (B1251761) resins, where this compound is recognized as a characteristic component mdpi.com. Following synthesis or purification, such as the hydrogenation of cardanol, GC-MS is often used to confirm the purity and identity of the resulting this compound researchgate.net. The purity of commercially available this compound is frequently specified as ≥97.0% or ≥90.0% when analyzed by GC sigmaaldrich.comvwr.com.

Table 1: Identification of this compound by GC-MS in Biological Matrices

| Sample Matrix | Identified Compound | Percentage (%) | Analytical Technique | Reference |

| Spondias tuberosa bark oil | 3-n-Pentadecylphenol | 44.91 | GC-MS | academicjournals.org |

| Aplotaxis auriculata rhizome | This compound | Not specified | GC-MS | chemicalbook.comsigmaaldrich.comchemicalbook.inchemicalbook.com |

| Cardanol Resins | This compound | Not specified | GC-MS | mdpi.com |

Pyrolysis GC-MS for Material Characterization

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is particularly valuable for analyzing thermally stable or complex materials, such as ancient artifacts and polymers, by breaking them down into smaller, volatile fragments that can then be analyzed by GC-MS.

This compound has been utilized as a reference standard in Py-GC-MS analyses for the characterization of historical lacquerwares. Specifically, it has been used in studies of Sakhalin-Ainu, Ryukyu, and Japanese ancient lacquerwares excavated from Jomon period ruins chemicalbook.comsigmaaldrich.comchemicalbook.inchemicalbook.com. In these analyses, Py-GC-MS can provide characteristic fragmentation patterns. For instance, direct Py-GC-MS chromatograms at a specific mass-to-charge ratio (m/z = 108) for lacquer samples showed relatively weak peaks for this compound and 3-heptadecylphenol, often forming a platform shape, which differs from the typical mountain-type peaks observed for standard lacquers researchgate.netresearchgate.net. This technique is advantageous as it can analyze materials directly, often without extensive sample pretreatment, making it useful for material characterization researchgate.net.

Other Chromatographic Techniques for Purity Assessment and Separation

Beyond GC-MS, other chromatographic methods play a role in ensuring the purity and enabling the separation of this compound.

Column chromatography, often using silica (B1680970) gel as the stationary phase and solvents like cyclohexane, is employed for the purification of this compound, for example, after its synthesis via catalytic hydrogenation of cardanol researchgate.net. High-Performance Liquid Chromatography (HPLC) with UV detection, typically at 280 nm due to the absorbance of the phenolic ring, is also a standard method for assessing the purity of phenolic compounds and can be applied to this compound . Suppliers commonly specify the purity of this compound, often determined by GC, with typical assays being ≥97.0% or ≥90.0% sigmaaldrich.comvwr.com.

Table 2: Purity Specifications for this compound

| Purity Specification | Analytical Method | Supplier Example |

| ≥97.0% | GC | Sigma-Aldrich |

| ≥90.0% | GC | TCI America |

| ≥88% | Not specified | SCBT |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure and phase transitions of solid materials. For this compound, XRD provides insights into its molecular arrangement, both in bulk and under confinement.

Wide-angle X-ray diffraction (WAXD) has been utilized to study the crystallization behavior of this compound (PDP) when confined within anodic aluminum oxide (AAO) templates. These studies revealed that under confined conditions, PDP undergoes a solid-solid phase transition. The absence of specific (00L) reflections in the WAXD patterns indicated that the stacking of the alkyl chain end groups within the layered structure was significantly disturbed acs.orgnih.govresearchgate.net. Analysis of bulk PDP samples showed diffraction peaks corresponding to crystal planes such as (110) and (200), along with higher-order reflections like (002), (004), (008), (0010), and (0012). In contrast, PDP confined within AAO pores exhibited these primary peaks, plus an additional diffraction peak appearing near 36.3° acs.org. XRD has also been used to characterize related materials, such as polyesters derived from phenolic compounds, where it indicated amorphous nature and the formation of layered structures attributed to the ordered packing of alkyl chains researchgate.net.

Table 3: X-ray Diffraction (WAXD) Observations for this compound

| Sample Condition | Observed Diffraction Peaks (2θ°) | Structural Implication | Reference |

| Bulk this compound | 21.3 ((110)), 23.4 ((200)), (002), (004), (008), (0010), (0012) | Indicates crystalline structure with ordered packing of alkyl chains. | acs.org |

| Confined (AAO-PDP) | 21.3 ((110)), 23.4 ((200)), ~36.3 (new peak) | Disturbed stacking of end groups, altered crystalline structure due to confinement. | acs.org |

| Confined (AAO-PDP) | Absence of (00L) reflections | Serious disturbance in the stacking of end groups of the alkyl chain layered structure under confinement. | acs.orgnih.govresearchgate.net |

Compound List

this compound

Cardanol

3-Heptadecylphenol

Di-p-tolyl sulfone

Molecular Interactions and Biophysical Studies of 3 Pentadecylphenol

Inclusion Complexation Mechanisms

Molecular Dynamics (MD) Simulations in Elucidating Complexation

Molecular Dynamics (MD) simulations provide a powerful computational tool to investigate the dynamic processes and molecular interactions involved in complex formation. Studies utilizing MD simulations have explored the complexation mechanisms of amylose (B160209) with 3-Pentadecylphenol in aqueous environments, analyzing linear amylose fragments of varying lengths acs.orgresearcher.life. These simulations reveal that the binding between amylose and PDP involves dynamic and complex equilibria, primarily driven by hydrophobic interactions and excluded volume effects acs.orgresearcher.life. The simulations highlight how temperature influences the nature of these complexes; at lower temperatures, the encapsulated (guest-host) state is dominant, indicating stable inclusion complexes. Conversely, at higher temperatures, non-specific interactions become more prevalent, suggesting a destabilization of the inclusion structure acs.orgresearcher.life. MD simulations are also instrumental in understanding the behavior of molecules within polymer matrices, aiding in the design and prediction of material properties in composite systems acs.orgnih.gov.

Thermodynamic Parameters of Complex Formation (e.g., Binding Enthalpy)

While direct measurements of binding enthalpy for the amylose-3-Pentadecylphenol complex are not extensively detailed in the provided literature, related thermodynamic and thermal properties offer insights into complex formation. Differential Scanning Calorimetry (DSC) is a key technique used to confirm complex formation and study the thermal behavior of these systems acs.org. In the context of polymer composites, the addition of this compound has been shown to influence crystallization temperatures (Tc). For instance, in PA10,12/POE blends, the incorporation of PDP led to a decrease in the crystallization temperature, with the Tc of PA10,12/POE/PDP composites observed at 161.5 °C (5% PDP) and 159.5 °C (10% PDP), compared to 163.1 °C for the binary PA10,12/POE composite nih.gov. The intrinsic thermal properties of this compound itself, such as its melting point (approximately 50-52 °C or 323-325 K) and enthalpy of fusion (38.09 kJ/mol), provide baseline data for understanding its behavior in complex formation chemeo.comnist.gov.

Structural and Thermal Properties of Inclusion Complexes

The structural characteristics and thermal properties of inclusion complexes formed between amylose and this compound are sensitive to temperature and preparation methods. FTIR and DSC measurements confirm the formation of these complexes acs.org. Small-Angle X-ray Scattering (SAXS) data indicates the presence of ordered lamellar structures in the amylose-PDP complexes at room temperature acs.org. Wide-Angle X-ray Scattering (WAXS) further reveals that the crystalline structure of these complexes undergoes transformation as a function of temperature acs.org. The complexes exhibit distinct structures at different temperatures, with dissociation of the inclusion complexes observed around 70 °C acs.orgnih.gov. WAXS analysis has identified two different crystal structures within these inclusion complexes acs.org. The preparation method can also influence the type and thermal stability of the complexes, with different methods potentially yielding Form I or Form II inclusion complexes researchgate.net.

Intermolecular Hydrogen Bonding in Composite Materials

This compound plays a significant role in modifying the properties of various polymer composites, often through the establishment of intermolecular hydrogen bonds.

In polyamide (PA) composites, such as PA10,12 and PA6,12, this compound acts as an effective compatibilizer and toughening agent nih.govmdpi.comresearchgate.net. FTIR analysis has confirmed the formation of intermolecular hydrogen bonds between the carbonyl groups of the polyamide matrix and the hydroxyl groups of this compound researchgate.netresearcher.life. This interaction leads to a blurring of the interface between different phases in polymer blends, such as PA10,12 and polyolefin elastomer (POE), enhancing compatibility nih.govmdpi.com. The resulting improvement in mechanical properties is substantial. For example, a PA10,12/POE/PDP composite (92/3/5 wt%) demonstrated a notch impact strength of 61.54 kJ/m², representing an approximately eightfold increase compared to unmodified PA10,12, and an elongation at break of 579% nih.govresearchgate.net. Similarly, the toughening of PA6,12 with 30 wt% PDP resulted in a significant increase in impact strength, with values 64.8% higher at ambient temperature and 106.6% higher at low temperatures compared to unmodified PA6 mdpi.comresearchgate.net.

In phenolic resins, the in-situ modification with this compound has also been investigated for its impact on foam properties mdpi.com. While specific hydrogen bonding mechanisms are not detailed, the addition of PDP improved the toughness of the phenolic foam, reducing brittleness and increasing the expansion ratio, which in turn decreased the foam's apparent density and thermal conductivity mdpi.com.

Biological Activities and Pharmacological Potential of 3 Pentadecylphenol

Antioxidant Activity

3-Pentadecylphenol has demonstrated notable antioxidant properties, which are primarily attributed to its phenolic structure. Phenolic compounds are well-established as effective free radical scavengers. The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group on the aromatic ring to neutralize highly reactive free radicals, such as peroxy radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. This ability to mitigate oxidative stress is a key factor in its potential health benefits. The lipophilic nature of its long pentadecyl chain may also allow it to be incorporated into cell membranes, providing on-site protection against lipid peroxidation.

Studies on the thermal stability of this compound derivatives have further highlighted their potential as effective antioxidants, even under high-temperature conditions. Phenolic antioxidants are recognized for their capacity to retard auto-oxidation by trapping peroxy radicals.

Antimicrobial Properties

Phenolic lipids as a class, to which this compound belongs, are known to possess antimicrobial capabilities, including antibacterial and fungicidal effects. The amphiphilic nature of these molecules, combining a hydrophilic phenolic head with a long, hydrophobic alkyl chain, is thought to facilitate their interaction with and disruption of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

While specific data on the minimum inhibitory concentration (MIC) of this compound against a wide range of microbial strains is not extensively detailed in publicly available research, the general antimicrobial activity of related phenolic lipids is well-documented. For instance, studies on anacardic acids, which are structurally similar, have shown efficacy against various bacteria. The lipophilic side chain is crucial for this activity, enabling the compound to penetrate the bacterial cell wall.

Anti-inflammatory Effects

Phenolic compounds are widely recognized for their anti-inflammatory properties, which are often linked to their antioxidant activity. Chronic inflammation is closely associated with oxidative stress, and by neutralizing reactive oxygen species, antioxidants like this compound can help to dampen the inflammatory cascade.

The mechanisms by which polyphenols exert their anti-inflammatory effects are multifaceted. They can modulate the activity of key enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, phenolic compounds can influence inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. While direct and detailed research on the specific anti-inflammatory mechanisms of this compound is emerging, its structural characteristics suggest it likely shares these properties with other well-studied polyphenols.

Anti-cancer Activity

Preliminary research has indicated that this compound may possess anti-cancer properties. One study has shown that this compound can inhibit the growth of cervical cancer cells. biosynth.com The proposed mechanism involves binding to the DNA of cancer cells, which in turn inhibits the crucial processes of transcription and replication necessary for cell proliferation. biosynth.com This compound has also been identified in human cancer tissue, prompting further investigation into its role in oncology. biosynth.com

Furthermore, the cytotoxicity of long-chain phenols, structurally related to this compound, has been evaluated against various cancer cell lines. While specific IC50 values for this compound against a broad spectrum of cancer cells are not yet widely available, the existing findings suggest a promising area for future cancer research.

Enzyme Inhibition Mechanisms

This compound has been investigated for its ability to inhibit various enzymes, a property that underpins many of its potential pharmacological effects.

α-Glucosidase Inhibition

Research has highlighted the potential of this compound as an inhibitor of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism of action suggests its potential as an agent for managing hyperglycemia.

Other Enzyme Inhibition (e.g., Lipoxygenase, Xanthine (B1682287) Oxidase, Tyrosinase)

Beyond α-glucosidase, the inhibitory potential of this compound and related compounds extends to other enzymes.

Lipoxygenase: While direct studies on this compound are limited, the closely related compound, 3-n-pentadecylcatechol, has been shown to be a potent inhibitor of 5-lipoxygenase (5-hLOX) with an IC50 value of 2.74 µM. biosynth.com Lipoxygenases are involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory therapies.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. While numerous phenolic compounds have been shown to inhibit xanthine oxidase, specific inhibitory data for this compound is not yet well-documented in the literature. nih.gov

Tyrosinase: Tyrosinase is a central enzyme in the production of melanin. Inhibitors of this enzyme are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Although various natural phenols are known to inhibit tyrosinase, specific research detailing the inhibitory effects of this compound on this enzyme is still needed. semanticscholar.org

Effects on Cellular Processes and Signal Transduction

This compound (PDP), a phenolic lipid derived from natural sources, exerts significant influence on cellular structures, particularly the lipid bilayer of cell membranes. Its interaction with the membrane has been elucidated through studies using model systems such as dipalmitoylphosphatidylcholine (DPPC) liposomes.

Research using Attenuated Total Reflectance-Infrared (ATR-IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy reveals that PDP affects both the hydrophobic and hydrophilic regions of the DPPC bilayer. nih.gov The compound's influence is observed in the alteration of bands corresponding to CH₂ stretching in the hydrophobic tails and the C=O and PO₂⁻ stretching in the hydrophilic headgroup region. nih.gov This indicates a comprehensive interaction with the membrane's core and its surface.

The biophysical nature of this interaction suggests that the large phenolic headgroup of PDP is a primary driver of the observed changes in bilayer properties. rsc.org As the concentration of PDP within the membrane increases, it alters the membrane's organization. Fisetin, when used as a sensitive interfacial membrane probe, shows variations in its fluorescence properties in response to different PDP concentrations, confirming PDP's activity at the head group region. rsc.org At concentrations above 20 mol%, PDP can induce a transition from a lamellar to a non-lamellar phase in DPPC dispersions, significantly changing the membrane's structural integrity. nih.govresearchgate.net This ability to modify the physical state and properties of the lipid bilayer underscores its potential to affect cellular processes that are dependent on membrane dynamics, such as signal transduction and transport. While direct effects on specific signal transduction pathways are not extensively detailed in the available literature, the profound impact on membrane structure suggests a potential for modulating the function of membrane-bound proteins and receptors.

Structure-Activity Relationship (SAR) Studies

The biological activity of alkylphenols, including this compound, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern their pharmacological effects.

The two primary structural components determining the activity of an alkylphenol are the alkyl chain and the phenolic hydroxyl group. The length, branching, and position of the alkyl group, along with the position of the hydroxyl group on the phenolic ring, are critical.

For estrogenic activity, a specific SAR has been identified for alkylphenolic compounds. The position of the alkyl group on the phenol (B47542) ring has a significant impact, with activity generally following the order: para > meta > ortho. researchgate.netnih.gov this compound possesses its C15 alkyl chain at the meta position. Furthermore, the nature of the alkyl chain is crucial; studies indicate that a tertiary branched alkyl group is associated with optimal estrogenic activity. researchgate.netnih.gov The length of the alkyl chain also modulates activity, influencing the compound's hydrophobicity, which in turn affects its interaction with biological membranes and receptors. nih.gov

| Structural Feature | Influence on Activity | Relevance to this compound |

|---|---|---|

| Alkyl Group Position | Activity Ranking: para > meta > ortho | Substituent is in the meta position, suggesting moderate activity in this specific context. |

| Alkyl Group Branching | Activity Ranking: Tertiary > Secondary = Normal | Possesses a normal (unbranched) pentadecyl chain. |

| Alkyl Group Length | Optimal activity observed with 6 to 8 carbons. | The 15-carbon chain is longer than the optimal length for this specific activity. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity. libretexts.org These models are invaluable for predicting the activity of new compounds and for understanding the mechanisms of interaction. nih.gov Rational QSAR (RQSAR) involves the selection of structural variants and molecular descriptors based on a mechanistic hypothesis to build more predictive models. uri.edu

For alkylphenols, QSAR models have been developed to predict various biological activities. One such approach created a "toxicity equivalence" based on the ability of alkylphenols to inhibit the enzyme cyclooxygenase. nih.gov The model determined that inhibitory capacity is a function of three key features:

A free hydroxyl group.

Electron-donating substituents on the ring.

Hydrophobic substituents on the aromatic ring. nih.gov

In the context of antioxidant activity, QSAR models for phenolic compounds often use calculated quantum chemical parameters. These can include the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)) of the parent phenol, and the energy of the lowest unoccupied molecular orbital (E(lumo-r)) of the resulting radical. nih.gov These descriptors help quantify the ease with which the phenol can donate a hydrogen atom to scavenge free radicals, thereby providing a predictive measure of its antioxidant potential.

In vivo and In vitro Studies on Biological Efficacy

While studies on purified this compound for anti-coccidial effects are limited, significant research has been conducted on Cashew Nut Shell Liquid (CNSL), a natural product from which this compound is derived via hydrogenation. researchgate.net CNSL is a mixture of phenolic compounds, including anacardic acid, cardol, and cardanol (B1251761) (the non-hydrogenated precursor to this compound). researcherslinks.com The findings from studies using CNSL provide strong indirect evidence for the potential anti-coccidial efficacy of its components.

Avian coccidiosis, caused by parasites of the genus Eimeria, is a major disease in the poultry industry, leading to intestinal lesions, poor growth, and mortality. nih.gov In vivo studies in broiler chickens challenged with Eimeria species have demonstrated the protective effects of CNSL-based supplements. In vaccinated broilers, a CNSL formulation improved the average daily gain (ADG) compared to both infected, untreated birds and those on a standard nicarbazin/monensin shuttle program. nih.gov This supplement also showed a trend towards reducing intestinal lesion scores caused by Eimeria tenella. nih.gov Other research has shown that cashew oil can reduce the severity of cecal lesions and lower the excretion of oocysts in infected chickens, with an efficacy comparable to the anti-coccidial drug toltrazuril. researcherslinks.comresearcherslinks.com These effects are attributed to the biological activities of the phenolic constituents of CNSL. researcherslinks.com

| Parameter | Observed Effect | Source |

|---|---|---|

| Average Daily Gain (ADG) | Improved by +7.4% vs. infected control and +7.2% vs. nicarbazin/monensin program. | nih.gov |

| Intestinal Lesion Score (E. tenella) | Showed a trend towards reduction (p<0.0685). | nih.gov |

| Oocyst Excretion | Reduced by cashew oil treatment. | researcherslinks.comresearcherslinks.com |

| Cecal Lesion Severity | Reduced by cashew nut shell oil. | researcherslinks.com |

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.net this compound, as a member of this class, is expected to contribute to the modulation of oxidative stress. Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leading to damage to lipids, proteins, and DNA. genox.commdpi.com

Studies on derivatives of this compound and related compounds from CNSL confirm this potential. Phenolic antioxidants terminate degradation reactions by trapping peroxy radicals, thereby inhibiting the auto-oxidation process. researchgate.net In chickens infected with coccidiosis, which induces oxidative stress, treatment with cashew oil was found to increase the activity of the antioxidant enzyme catalase and decrease levels of malondialdehyde (MDA), a key marker of lipid peroxidation. researcherslinks.com

In addition to direct antioxidant effects, alkylphenols may also modulate immune responses by affecting cytokine production. Studies on other alkylphenols, such as nonylphenol and 4-octylphenol, have shown they can alter the expression of key cytokines in immune cells. nih.gov For example, these compounds were found to suppress the production of type I interferons and IL-10 while enhancing the production of the pro-inflammatory cytokine TNF-α in plasmacytoid dendritic cells. nih.gov This dual activity highlights a potential for this compound to influence inflammatory and immune pathways, although specific studies on its direct effects on cytokine profiles are needed for confirmation.

Effects on Surface Antigen Activity

While direct studies focusing exclusively on the effects of this compound on surface antigen activity are limited, research on structurally related compounds, such as anacardic acids and other phenolic lipids found in Cashew Nut Shell Liquid (CNSL), provides insights into potential mechanisms. These compounds have demonstrated various biological activities, including antiviral and antibacterial effects, which may be linked to interactions with microbial surface antigens.

Phenolic compounds, in general, have been recognized for their antiviral properties against a range of viruses. nih.gov Their mechanisms of action can include interfering with viral attachment to host cells, a process often mediated by viral surface antigens. Although specific data for this compound is not available, the broader class of phenolic lipids to which it belongs has shown activities that suggest a potential for such interactions.

Anacardic acids, which share a similar alkylphenol structure with this compound, have been investigated for their therapeutic potential, including their roles as antibacterial, antioxidant, and antiviral agents. researchgate.net The antibacterial activity of anacardic acid derivatives has been reported against both Gram-positive and Gram-negative bacteria. mdpi.com This activity is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes, processes that can be influenced by the structure of surface antigens.

Furthermore, derivatives of cardanol, of which this compound is a major component, have been synthesized and evaluated for their biological activities. researchgate.net These synthetic derivatives have shown potential in various applications, and their interaction with cellular surfaces is a key aspect of their function. cureusjournals.com The immunological effects of phenols have also been noted, suggesting that they can modulate immune responses, which are often triggered by the recognition of foreign surface antigens. nih.gov

The table below summarizes the observed biological activities of compounds structurally related to this compound, which may infer potential effects on surface antigen activity.

Table 1: Biological Activities of Compounds Structurally Related to this compound

| Compound/Derivative | Biological Activity | Potential Implication for Surface Antigen Interaction | Reference(s) |

| Anacardic Acids | Antibacterial, Antiviral | May interfere with bacterial and viral surface components, preventing attachment and entry into host cells. | researchgate.netmdpi.com |

| Cardanol Derivatives | Antifungal, Antibacterial | Can disrupt microbial cell integrity, possibly through interaction with surface structures. | researchgate.netnih.gov |

| Phenolic Compounds (General) | Antiviral | Can inhibit viral replication and interaction with host cells, which involves viral surface proteins. | nih.gov |

It is important to note that while the activities of these related compounds are suggestive, further research is required to specifically elucidate the effects of this compound on the surface antigen activity of various pathogens.

Advanced Materials Science and Engineering Applications of 3 Pentadecylphenol

Polymer Modification and Composite Development

3-Pentadecylphenol is instrumental in tailoring the performance characteristics of polymers and developing advanced composite materials. Its amphiphilic nature facilitates interactions at interfaces and within polymer matrices, leading to significant improvements in material properties.

Enhancement of Mechanical Properties (e.g., Toughness, Impact Strength, Elongation at Break, Compressive Strength, Bending Strength)

The incorporation of this compound leads to substantial improvements in the mechanical properties of various polymers.

In Polyamide Composites: PDP significantly enhances the toughness and impact resistance of polyamides. For instance, a ternary composite of PA10,12/POE/PDP (92/3/5 wt%) demonstrated a remarkable synergistic improvement, achieving an elongation at break of 579% and a notch impact strength of 61.54 kJ/m². This represents an approximately eightfold increase in impact strength compared to unmodified PA10,12 mdpi.comnih.govresearchgate.net. Similarly, in PA6,12 composites containing 30 wt% PDP, the notched impact strength was improved to 17.5 kJ/m², approximately three times higher than that of neat PA6,12. This toughening is attributed to the combined effects of plasticization and the establishment of intermolecular hydrogen bonds between PDP and the PA6,12 chains researchgate.net.

In Phenolic Foams: this compound acts as a toughening agent for phenolic foams. When added at 15% of the total phenol (B47542) content, it can increase the toughness, measured by bending deflection, by up to 300% compared to unmodified phenolic foam mdpi.comnih.govresearchgate.net. PDP also contributes to an increase in the compressive strength of phenolic foams. The maximum compressive strength observed was 0.210 MPa at a PDP content of 23% of the total phenol amount mdpi.com. The enhanced flexibility imparted by the long alkyl chain of PDP leads to a more regular molecular network, increasing the load-bearing capacity of the foam walls and thus improving compressive strength nih.gov. Furthermore, modified phenolic foams exhibit improved bending strength mdpi.comnih.govresearchgate.net.

Summary of Mechanical Property Enhancements:

| Polymer System | Modifier/Composition | Property Enhanced | Improvement Achieved | Reference |

| PA10,12/POE | 5 wt% PDP (92/3/5 wt% PA10,12/POE/PDP) | Elongation at Break | 579% | mdpi.comnih.govresearchgate.net |

| PA10,12/POE | 5 wt% PDP (92/3/5 wt% PA10,12/POE/PDP) | Notch Impact Strength | 61.54 kJ/m² (approx. 8-fold increase over unmodified) | mdpi.comnih.govresearchgate.net |

| PA6,12 | 30 wt% PDP | Notched Impact Strength | 17.5 kJ/m² (approx. 3-fold increase over neat PA6,12) | researchgate.net |

| Phenolic Foam | 15% PDP (of total phenol) | Toughness (Bending Deflection) | Up to 300% increase | mdpi.comnih.govresearchgate.net |

| Phenolic Foam | 23% PDP (of total phenol) | Compressive Strength | Max 0.210 MPa | mdpi.com |

| Phenolic Foam | Various PDP contents | Bending Strength | Improved | mdpi.comnih.govresearchgate.net |

Influence on Crystallization Thermodynamics and Kinetics of Polymers

This compound influences the crystallization behavior of polymers, affecting their thermodynamic stability and kinetic rates.

In Polyamide Composites: Differential Scanning Calorimetry (DSC) studies on PA10,12/POE/PDP composites revealed that the incorporation of PDP impacts crystallization thermodynamics and kinetics. The crystallization temperature (Tc) of PA10,12/POE blends decreased from 166.5 °C to 163.2 °C upon the addition of 5% PDP and 3% POE mdpi.com. Further investigation showed that the Tc of a binary PA10,12/POE composite was 163.1 °C, which decreased to 161.5 °C with 5 wt% PDP. Increasing PDP content to 10% led to a further reduction in Tc to 159.5 °C, indicating that PDP slows down the crystallization process mdpi.comnih.govresearchgate.net. Analysis of crystallization kinetics showed an increase in the semi-crystallization time (t₁/₂) from 0.15 min to 0.38 min with the inclusion of POE and PDP, demonstrating restricted PA crystalline growth mdpi.com. In PA6,12/PDP composites, the intermolecular hydrogen bonding with PDP hindered PA crystallization, evidenced by a decrease in crystalline temperature from 186.8 °C to 175.8 °C and a prolongation of the crystallization half-time from 0.27 min to 0.37 min when 30 wt% PDP was added researchgate.net.

Summary of Crystallization Behavior Changes:

| Polymer System | Modifier/Composition | Parameter | Change Observed | Reference |

| PA10,12/POE | 5% PDP, 3% POE | Crystallization Temp. (Tc) | Decreased from 166.5 °C to 163.2 °C | mdpi.com |

| PA10,12/POE | 5 wt% PDP | Crystallization Temp. (Tc) | Decreased from 163.1 °C to 161.5 °C | mdpi.comnih.govresearchgate.net |

| PA10,12/POE | 10 wt% PDP | Crystallization Temp. (Tc) | Further decreased to 159.5 °C (slows crystallization) | mdpi.comnih.govresearchgate.net |

| PA10,12/POE | 5% PDP, 3% POE | Crystallization Half-time (t₁/₂) | Increased from 0.15 min to 0.38 min (restricts crystalline growth) | mdpi.com |

| PA6,12 | 30 wt% PDP | Crystalline Temp. | Decreased from 186.8 °C to 175.8 °C | researchgate.net |

| PA6,12 | 30 wt% PDP | Crystallization Half-time | Prolonged from 0.27 min to 0.37 min | researchgate.net |

Microstructural Characterization of Modified Polymers (e.g., SEM analysis of cell structure)

Microstructural analysis, primarily through Scanning Electron Microscopy (SEM), provides insights into how this compound affects polymer morphology.

In Phenolic Foams: SEM analysis of modified phenolic foams reveals a more regular and dense network structure compared to unmodified phenolic foams. The modified foams exhibit a three-dimensional structure with a denser network, minimal gaps between cells, and uniform foam cells and cell wall thickness. This refined microstructure, characterized by a high closed-cell ratio, contributes to the improved mechanical properties and reduced thermal conductivity of the foam mdpi.comresearchgate.net.

In Polyamide Composites: SEM imaging of PA10,12/POE/PDP composites indicated that the incorporation of 5 wt% PDP effectively blurred the PA10,12/POE interface, suggesting improved compatibility and dispersion at the microstructural level mdpi.com.

In AAO-PDP Systems: SEM micrographs of anodic alumina (B75360) oxide (AAO) templates infiltrated with PDP showed uniformly distributed pores with consistent inner diameters, both before and after PDP infiltration, confirming the successful filling of the nanoporous structure acs.org.

Application in Foamable Phenolic Resins

This compound has been successfully employed as a modifier for preparing high-performance foamable phenolic resins through in situ modification mdpi.comnih.govresearchgate.netnih.govresearchgate.net. The introduction of PDP into phenolic resin formulations results in a material with enhanced toughness, improved mechanical strength, and desirable microstructural features. These modified phenolic foams exhibit a more regular and dense network structure, a high closed-cell ratio, and lower thermal conductivity compared to their unmodified counterparts mdpi.comresearchgate.net. Additionally, the water absorption rate is reduced, and the bending strength and compressive strength are improved mdpi.comnih.govresearchgate.net.

Modification of Resin Gel Time

A significant effect of this compound on phenolic resins is the modification of their gel time. Studies have shown that PDP successfully modifies the molecular structure of phenolic resin, leading to a reduction in its gel time mdpi.comnih.govresearchgate.net. The gel time of ordinary phenolic resin was reported as 218 seconds, while the modified phenolic resin exhibited a reduced gel time as low as 175 seconds nih.gov. This reduction in gel time is crucial for controlling the curing process and optimizing the manufacturing of phenolic foams.

Compound List:

this compound (PDP)

Polyamide 10,12 (PA10,12)

Polyamide 6,12 (PA6,12)

Polyolefin Elastomer (POE)

Phenolic Resin

Phenolic Foam

Anodic Alumina Oxide (AAO)

Effects on Thermal Conductivity and Closed Cell Ratio

The incorporation of this compound into phenolic resin formulations has demonstrated a significant impact on the thermal and structural properties of the resulting foams. Specifically, modifications with this compound have led to a reduction in thermal conductivity and an improvement in the closed cell ratio of phenolic foams. These enhancements are crucial for applications requiring superior thermal insulation and structural integrity.

Table 1: Impact of this compound on Phenolic Foam Properties

| Property | Unmodified Phenolic Foam | This compound Modified Phenolic Foam (e.g., 15% addition) |

| Thermal Conductivity (W/(m·K)) | Typically 0.035-0.042 | As low as 0.024 |

| Closed Cell Ratio | Varies | High |

| Water Absorption Rate (%) | ~8 | 4-5 |

| Toughness (Bending Deflection) | Baseline | Increased up to 300% |

| Limited Oxygen Index (LOI) | Baseline | Improved |

Development of Water-Resistant Materials and Coatings

The inherent hydrophobic nature of this compound, conferred by its long pentadecyl alkyl chain, makes it a valuable component in the development of water-resistant materials and coatings ontosight.ai. When incorporated into polymer matrices, such as phenolic foams, it has been observed to lower the water absorption rate mdpi.com. This reduction in water uptake is critical for applications where materials are exposed to humid environments or direct contact with water, as it helps to maintain material integrity, prevent degradation, and preserve thermal insulation properties. The ability to create materials with reduced water permeability is a key advantage for protective coatings and insulation applications.

Role as a Solubilizing Agent in Dye Synthesis (e.g., Boron Subphthalocyanine Dyes)

This compound plays a crucial role as a solubilizing molecular fragment in the synthesis of advanced dyes, particularly Boron Subphthalocyanine (BsubPc) dyes. BsubPcs are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and optical properties researchgate.netresearchgate.net. However, unsubstituted BsubPcs often suffer from poor solubility in common organic solvents, which limits their processability for fabricating thin films and devices.

By incorporating the 3-pentadecylphenoxy molecular fragment into the BsubPc structure, either at the periphery or in the axial position, researchers have achieved significantly enhanced organic solubility, with values exceeding 10⁻² M acs.org. This improved solubility is critical for solution-based processing techniques used in the fabrication of electronic devices. Studies have indicated that while peripheral placement of the 3-pentadecylphenoxy group can adversely affect photostability, axial placement to the boron atom has minimal impact on photostability, making it a preferred modification strategy for certain applications acs.org. The presence of this bulky, hydrophobic group effectively disrupts intermolecular packing, thereby increasing solubility without substantially altering the core electronic properties of the BsubPc chromophore researchgate.netacs.orgnih.gov.

Table 2: Solubilizing Effect of 3-Pentadecylphenoxy Moiety in Boron Subphthalocyanine Dyes

| BsubPc Derivative | Solubility | Photostability (Qualitative) | Notes |

| BsubPc with 3-pentadecylphenoxy (axial position) | > 10⁻² M | Little effect | Enhances solubility, minimal impact on photostability. |

| BsubPc with 3-pentadecylphenoxy (peripheral position) | > 10⁻² M | Adversely affected | Enhances solubility, but reduces photostability. |

| Unmodified BsubPc | Poor solubility | N/A | Limits processability for device fabrication. |

Bio-based Materials and Sustainable Technologies

This compound's origin from renewable resources, particularly cashew nut shell liquid (CNSL), positions it as a valuable compound in the development of bio-based materials and sustainable technologies ontosight.ai. CNSL is a by-product of the cashew processing industry, making its derivatives, like this compound, attractive for eco-friendly applications. The compound's chemical structure and properties are being leveraged to create materials with reduced environmental impact.

Beyond its use in phenolic resins, this compound is explored for its role in creating amphipathic polymers and fibers. For instance, it has been used to modify polysaccharides, rendering them amphipathic for potential use in drug delivery systems nih.gov. Furthermore, it has been investigated in supramolecular complexation with polymers like poly(4-vinylpyridine) through hydrogen bonding, influencing material properties and electrospinnability, suggesting potential in advanced bio-based fiber materials and health care textiles researchgate.net. The broader trend towards bio-based materials, driven by environmental concerns and the depletion of fossil fuels, highlights the significance of compounds like this compound in fostering a more sustainable chemical industry ln-fengguang.comsolvay.commitsuichemicals.com. Its derivation from biomass also supports its application in developing bio-based antioxidants and other functional chemicals ln-fengguang.com.

Applications in Drug Delivery Systems

The unique properties of this compound make it a compound of interest in the field of drug delivery systems, primarily for its ability to enhance solubility, stability, and targeted delivery of therapeutic agents. Its amphipathic nature, stemming from the polar phenol group and the non-polar pentadecyl chain, allows it to interact with both hydrophilic and hydrophobic environments, which is advantageous in biological systems.

This compound has been incorporated into various drug delivery platforms. It has been used as a hydrophobic modifier for polysaccharides, such as chitosan, to create amphipathic vesicles for drug carriers nih.gov. These vesicles can improve the delivery of poorly soluble drugs and offer enhanced membrane-penetrating capabilities. In liposomal formulations, derivatives of this compound have been employed as stabilizing compounds. For example, a derivative known as KW101 was used in liposomes containing docetaxel, demonstrating a stabilizing action that inhibited drug crystallization and maintained drug retention, thereby improving the therapeutic potential for cancer treatment researchgate.net. Additionally, its ability to form inclusion complexes with molecules like amylose (B160209) and cyclodextrins suggests its utility as a solubility enhancer for hydrophobic drugs in aqueous formulations researchgate.netacs.org.

Table 3: Applications of this compound in Drug Delivery Systems

| Delivery System Type | Role of this compound | Therapeutic Area/Benefit |

| Polysaccharide Vesicles (Chitosan) | Hydrophobic modifier to render amphipathic | Drug carriers, improved solubility, membrane penetration. |

| Liposomes (e.g., Docetaxel) | Stabilizing compound (e.g., KW101 derivative) | Inhibits drug crystallization, enhances drug retention, cancer therapy. |

| Cyclodextrin/Amylose Complexes | Guest molecule in inclusion complexes | Solubility enhancement for hydrophobic drugs. |

Environmental Fate and Ecotoxicology of 3 Pentadecylphenol Limited Information

Biodegradation Pathways in Environmental Compartments

Detailed information regarding the specific biodegradation pathways of 3-Pentadecylphenol in various environmental compartments, such as soil, water, and sediment, is not extensively documented in the available scientific literature. foodb.cahmdb.ca While some studies suggest that certain alkylphenols with comparable chain lengths may exhibit ready biodegradability, specific experimental data or identified microbial degradation pathways for this compound itself are scarce. mst.dk Consequently, its persistence and the rates at which it breaks down in the environment remain areas with limited characterization.

Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms can be inferred from its physicochemical properties, most notably its octanol-water partition coefficient (Log Kow).

Table 1: Physicochemical Properties Relevant to Bioaccumulation

| Property | Value | Unit | Source(s) | Notes |

| Log Kow (predicted) | 7.03 - 8.94 | - | foodb.caechemi.comebi.ac.uk | Range from various prediction models |

Transport and Distribution in Environmental Media

The transport and distribution of this compound within the environment are primarily governed by its inherent physical and chemical properties, including its water solubility, soil adsorption coefficient (Koc), and vapor pressure.

Table 2: Physicochemical Properties Relevant to Transport and Distribution

| Property | Value | Unit | Source(s) | Notes |

| Water Solubility | 0.001 - 0.036 | mg/L | foodb.cahmdb.caechemi.com | Low solubility, estimated values |

| Koc (predicted) | ~3.0 x 10⁶ | L/kg | lookchem.com | Very high adsorption potential |

| Vapor Pressure | 4.88 x 10⁻⁷ - 9.33 x 10⁻¹⁰ | mmHg | lookchem.comchemsrc.com | Very low, indicating low volatility |

The low water solubility of this compound, reported to be in the range of 0.001 to 0.036 mg/L, indicates that the compound is sparingly soluble in water. foodb.cahmdb.caechemi.com This limited solubility, in conjunction with very high predicted soil adsorption coefficient (Koc) values, which are on the order of 3.0 x 10⁶ L/kg, strongly suggests that this compound will exhibit a high affinity for adsorption onto soil and sediment particles. lookchem.com Consequently, its mobility within aquatic environments and groundwater is anticipated to be restricted, with a pronounced tendency to partition into solid matrices. Moreover, the very low vapor pressure of the compound, ranging from 4.88 x 10⁻⁷ to 9.33 x 10⁻¹⁰ mmHg at 25°C, indicates that volatilization from water or soil surfaces is unlikely to represent a significant transport pathway. lookchem.comchemsrc.com

Compound List:

this compound

Cardanol (B1251761) C15:0

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Derivatization Strategies

While 3-Pentadecylphenol can be synthesized through various chemical processes, including those starting from natural sources like cashew nut shell liquid (CNSL) ontosight.ai, research is ongoing to develop more efficient, sustainable, and cost-effective synthetic routes. Future efforts could focus on:

Green Chemistry Approaches: Investigating catalytic methods and reaction conditions that minimize waste generation, reduce energy consumption, and utilize renewable reagents, aligning with green chemistry principles mdpi.com.